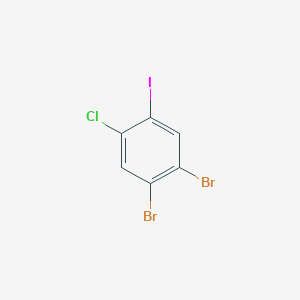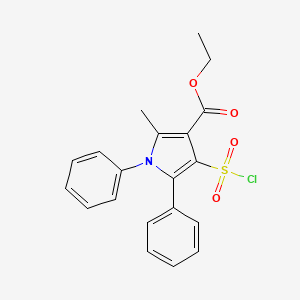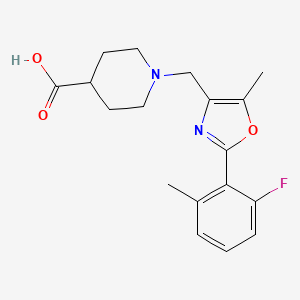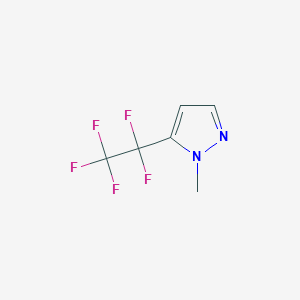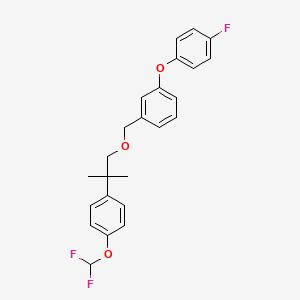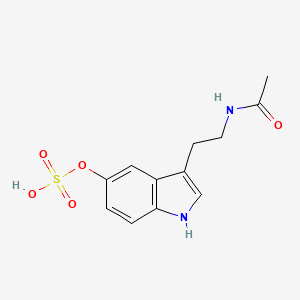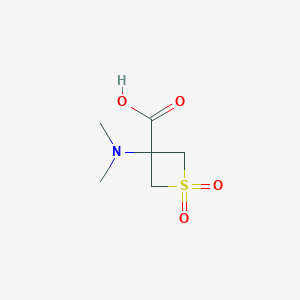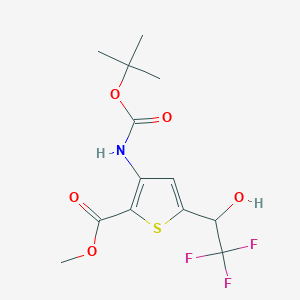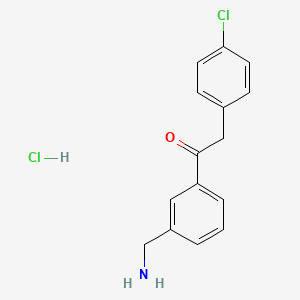
5-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine: is an organic compound with the molecular formula C10H12IN . It is a derivative of tetrahydronaphthalene, where an iodine atom is substituted at the 5th position and an amine group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the iodination of 1,2,3,4-tetrahydronaphthalene followed by amination. One common method includes:
Iodination: The starting material, 1,2,3,4-tetrahydronaphthalene, is treated with iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, to introduce the iodine atom at the 5th position.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in 5-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine can be substituted with other nucleophiles, such as halides, thiols, or amines, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthylamine derivatives or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, thiols, or secondary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon (Pd/C) with hydrogen gas.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted tetrahydronaphthalenes.
Oxidation Products: Naphthylamine derivatives.
Reduction Products: Deiodinated tetrahydronaphthalene.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in organic synthesis to create more complex molecules.
Ligand Synthesis: Employed in the synthesis of ligands for catalysis and coordination chemistry.
Biology and Medicine:
Pharmacophore Development: Investigated for its potential as a pharmacophore in drug design due to its structural similarity to bioactive compounds.
Radiolabeling: The iodine atom can be used for radiolabeling in biological studies and imaging.
Industry:
Material Science:
Mechanism of Action
The exact mechanism of action for 5-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine in biological systems is not well-documented. its structural features suggest it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and halogen bonding. These interactions can modulate the activity of the target proteins and influence biological pathways .
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalen-1-amine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: Another halogenated derivative with chlorine, exhibiting distinct chemical behavior compared to the iodine analog.
Uniqueness: 5-Iodo-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of the iodine atom, which imparts specific reactivity and properties, such as higher atomic mass and potential for radiolabeling, making it valuable in both synthetic and biological applications .
Properties
Molecular Formula |
C10H12IN |
|---|---|
Molecular Weight |
273.11 g/mol |
IUPAC Name |
5-iodo-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H12IN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2 |
InChI Key |
NSSZNDWBWPNYEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


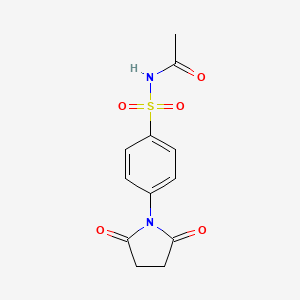
![1-(2-(Pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15204626.png)
